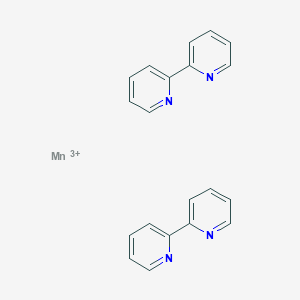
manganese(3+);2-pyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(3+);2-pyridin-2-ylpyridine is a coordination compound that features manganese in the +3 oxidation state coordinated with 2-pyridin-2-ylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);2-pyridin-2-ylpyridine typically involves the reaction of manganese salts with 2-pyridin-2-ylpyridine ligands. One common method involves the use of manganese chloride (MnCl2) and 2-pyridin-2-ylpyridine in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(3+);2-pyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the manganese center is further oxidized.
Reduction: It can also undergo reduction reactions, where the manganese center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2-pyridin-2-ylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the substitution process.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while reduction reactions may produce manganese(2+) complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, manganese(3+);2-pyridin-2-ylpyridine is used as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its coordination properties and redox activity make it a candidate for developing new drugs and diagnostic tools .
Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as catalysts for chemical processes and components in electronic devices .
Mécanisme D'action
The mechanism of action of manganese(3+);2-pyridin-2-ylpyridine involves its ability to undergo redox reactions. The manganese center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(2+);2-pyridin-2-ylpyridine: This compound features manganese in the +2 oxidation state and has different redox properties compared to manganese(3+);2-pyridin-2-ylpyridine.
Iron(3+);2-pyridin-2-ylpyridine: Similar to this compound, but with iron as the central metal.
Uniqueness
This compound is unique due to the specific redox properties of manganese in the +3 oxidation state. This makes it particularly effective in catalysis and other applications where redox activity is essential .
Propriétés
Numéro CAS |
114269-32-8 |
|---|---|
Formule moléculaire |
C20H16MnN4+3 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
manganese(3+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.Mn/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+3 |
Clé InChI |
OHJYYCAUKZGPIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


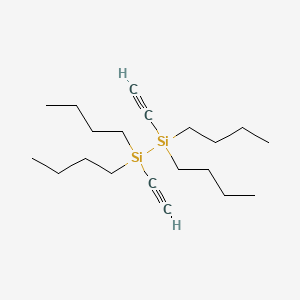
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

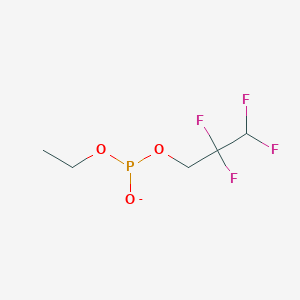
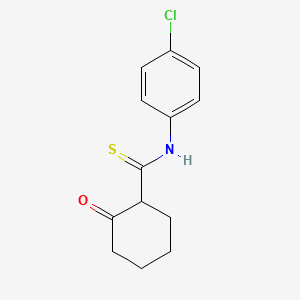
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
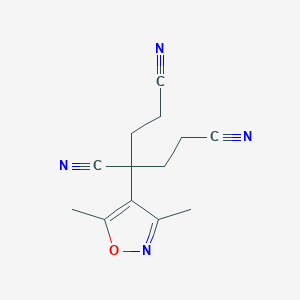
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
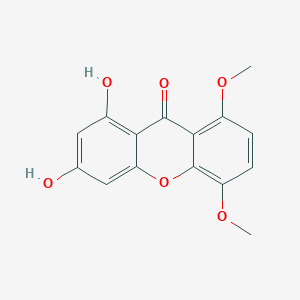
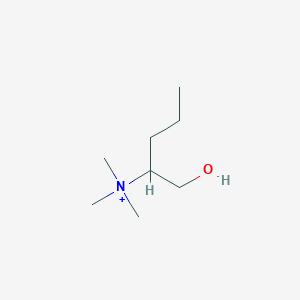
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
